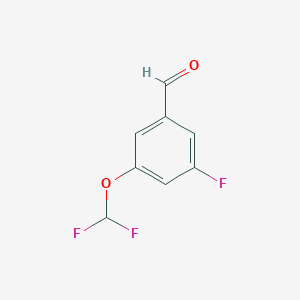

3-(Difluoromethoxy)-5-fluorobenzaldehyde

Beschreibung

3-(Difluoromethoxy)-5-fluorobenzaldehyde (CAS: 1214386-38-5) is a fluorinated aromatic aldehyde with the molecular formula C₈H₅F₃O₂ and a molecular weight of 190.12 g/mol . Its structure features a benzaldehyde core substituted with a difluoromethoxy (-OCF₂H) group at the 3-position and a fluorine (-F) atom at the 5-position. The compound is categorized under aldehydes and ketones, with applications in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which modulate reactivity and stability .

Eigenschaften

IUPAC Name |

3-(difluoromethoxy)-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQANZPHGKJFBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-(Difluoromethoxy)-5-fluorobenzaldehyde typically involves the introduction of difluoromethoxy and fluorine groups onto a benzaldehyde core. One common method includes the reaction of 3-hydroxy-5-fluorobenzaldehyde with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Analyse Chemischer Reaktionen

3-(Difluoromethoxy)-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethoxy)-5-fluorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

Wirkmechanismus

The mechanism of action of 3-(Difluoromethoxy)-5-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in the context of pulmonary fibrosis, it has been shown to inhibit the epithelial-mesenchymal transition induced by transforming growth factor-beta1 (TGF-β1). This inhibition occurs through the downregulation of Smad2/3 phosphorylation, which is a key step in the TGF-β1 signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key analogs and their properties are summarized below:

| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| 3-(Difluoromethoxy)-5-fluorobenzaldehyde | 1214386-38-5 | C₈H₅F₃O₂ | -OCF₂H (3), -F (5) | 190.12 | Aldehyde, difluoromethoxy |

| 2-(Difluoromethoxy)-5-fluorobenzaldehyde | 1214326-36-9 | C₈H₅F₃O₂ | -OCF₂H (2), -F (5) | 190.12 | Aldehyde, difluoromethoxy |

| 3-Fluoro-5-(methoxymethoxy)benzaldehyde | 1599306-92-9 | C₉H₉FO₃ | -OCH₂OCH₃ (3), -F (5) | 184.17 | Aldehyde, methoxymethoxy |

| 3-Chloro-5-(trifluoromethyl)benzaldehyde | N/A | C₈H₄ClF₃O | -Cl (3), -CF₃ (5) | 224.57 | Aldehyde, chloro, trifluoromethyl |

| 3-Fluoro-5-methoxybenzaldehyde | 699016-24-5 | C₈H₇FO₂ | -OCH₃ (3), -F (5) | 154.14 | Aldehyde, methoxy |

Physicochemical Properties

- Boiling Point : 2-(Difluoromethoxy)-5-fluorobenzaldehyde (isomer) has a predicted boiling point of 239.2°C , while the target compound’s boiling point is likely similar but unconfirmed.

- Density : The isomer 2-(Difluoromethoxy)-5-fluorobenzaldehyde has a density of 1.352 g/cm³ , suggesting that substituent positioning minimally impacts density.

- Reactivity : The difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing, deactivating the aromatic ring and directing electrophilic substitution to the 4-position. In contrast, methoxy (-OCH₃) analogs (e.g., 3-Fluoro-5-methoxybenzaldehyde) are electron-donating, activating the ring for ortho/para reactions .

Research Findings and Trends

Isomer Effects : The positional isomer 2-(Difluoromethoxy)-5-fluorobenzaldehyde (CAS 1214326-36-9) shows reduced reactivity in Suzuki-Miyaura couplings compared to the 3-substituted target compound, highlighting the importance of substituent positioning .

Purity and Availability : Commercial samples of 3-(Difluoromethoxy)-5-fluorobenzaldehyde are available at 97% purity , while analogs like 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde (CAS 2090318-51-5) are less accessible (95% purity) .

Thermal Stability : Difluoromethoxy-substituted aldehydes exhibit higher thermal stability than iodo- or chloro-substituted derivatives (e.g., 2-Fluoro-5-iodo-benzaldehyde, CAS N/A), making them preferable in high-temperature reactions .

Biologische Aktivität

Overview

3-(Difluoromethoxy)-5-fluorobenzaldehyde is an organic compound characterized by its molecular formula . It features a benzaldehyde core with difluoromethoxy and fluorine substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and effects on cellular processes.

The synthesis of 3-(Difluoromethoxy)-5-fluorobenzaldehyde typically involves the reaction of 3-hydroxy-5-fluorobenzaldehyde with difluoromethyl ether in the presence of bases like sodium hydride. The reaction requires controlled conditions to ensure high yields and purity. The compound can undergo several chemical reactions, including oxidation to form carboxylic acids and reduction to alcohols, which are significant for its applications in drug development and chemical synthesis.

Research indicates that 3-(Difluoromethoxy)-5-fluorobenzaldehyde may inhibit the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta1 (TGF-β1). This inhibition is primarily through the downregulation of Smad2/3 phosphorylation, a critical step in the TGF-β1 signaling pathway. Such activity suggests its potential role in treating conditions like pulmonary fibrosis.

Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory effects on certain enzymes, which can be crucial for developing therapeutic agents. For instance, it has been explored for its ability to modulate pathways involved in fibrosis and cancer progression.

Antifibrotic Effects

In vitro studies have demonstrated that 3-(Difluoromethoxy)-5-fluorobenzaldehyde can reduce fibrotic markers in epithelial cells exposed to TGF-β1. This suggests its potential use as an antifibrotic agent, particularly in lung diseases where fibrosis is a significant concern.

Study on Pulmonary Fibrosis

In a controlled study, researchers administered 3-(Difluoromethoxy)-5-fluorobenzaldehyde to lung epithelial cells subjected to TGF-β1 stimulation. The results indicated a significant reduction in collagen deposition and fibrotic gene expression compared to untreated controls. This highlights the compound's potential therapeutic benefits in managing pulmonary fibrosis.

Comparison with Related Compounds

When compared to similar compounds such as 4-difluoromethoxy-3-hydroxybenzaldehyde, 3-(Difluoromethoxy)-5-fluorobenzaldehyde showed enhanced potency in inhibiting TGF-β1 signaling pathways. This comparison underscores the importance of structural modifications in enhancing biological activity.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Significant inhibition of specific enzymes linked to fibrosis. |

| Antifibrotic Effects | Reduced collagen deposition in lung epithelial cells. |

| Mechanism of Action | Inhibition of TGF-β1-induced EMT via Smad2/3 pathway modulation. |

| Comparison with Other Compounds | Enhanced activity compared to structurally similar compounds. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.